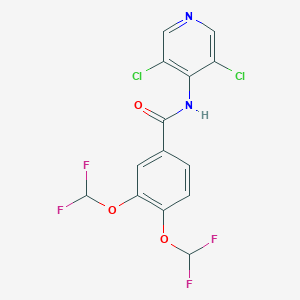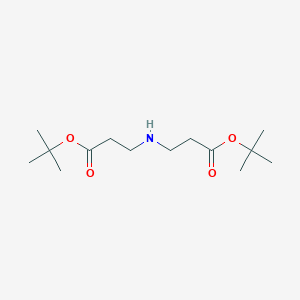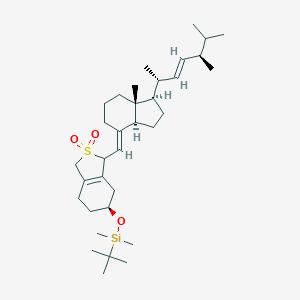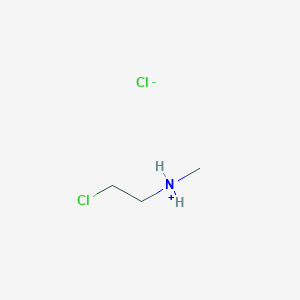
2-ベンジルモルホリン
説明
2-Benzylmorpholine is a heterocyclic organic compound that is commonly used in scientific research. It has a unique chemical structure and various properties that make it an important molecule for different applications.
科学的研究の応用
食欲抑制:
2-ベンジルモルホリンは、新規食欲抑制薬として研究されています。 この化合物は、アリルベンゼンから合成され、(+)-および(—)-エナンチオマーに分割されました 。犬へのラセミ体の経口投与は、食欲抑制をもたらし、肉食後1時間および2時間でそれぞれ3 mg/kgおよび5.5 mg/kgのED50を示しました。 興味深いことに、刺激作用は観察されず、食欲抑制効果は10 mg/kgの慢性経口投与で低下しました .
キラル合成:
®-2-ベンジルモルホリンの合成のために、効率的な立体選択的合成方法が開発されてきました。 L-フェニルアラニノールから出発し、研究者はβ-フェニルグリシノールの立体特異的転位を用いてこの化合物を達成しました 。このキラル合成は、創薬と不斉合成に役立ちます。
薬理学的研究:
研究者は、特にそのエナンチオマーについて、2-ベンジルモルホリンの薬理学的特性を探求してきました。 (+)-エナンチオマーは食欲抑制を示しましたが、(—)-エナンチオマーは刺激作用がありませんでした 。さらなる研究では、神経伝達物質系への影響や、潜在的な治療的用途を調査することができます。
神経薬理学:
食欲調節への影響を考えると、2-ベンジルモルホリンの神経薬理学的メカニズムをさらに調査する必要があります。神経経路との相互作用を理解することで、食欲調節や関連する障害に関する洞察を得ることができます。
要約すると、2-ベンジルモルホリンは、食欲抑制、キラル合成、薬理学、化学生物学、医薬品化学、神経薬理学において有望です。そのユニークな特性により、科学的な探求と潜在的な治療的用途のために魅力的な化合物となっています。 🌟 !
作用機序
Target of Action
2-Benzylmorpholine is primarily used as an appetite suppressant agent
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylmorpholine are not well-documented. Information about its bioavailability, half-life, metabolism, and excretion is currently lacking in the literature. One study suggests that oral dosing of the racemate to dogs caused appetite suppression , indicating that the compound can be absorbed and exert effects when administered orally.
Result of Action
The primary known result of 2-Benzylmorpholine’s action is appetite suppression . This suggests that the compound may have effects on the central nervous system, potentially influencing the perception of hunger and satiety.
生化学分析
Biochemical Properties
2-Benzylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of 2-Benzylmorpholine is with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase activity, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, 2-Benzylmorpholine has been shown to interact with various receptors in the central nervous system, including serotonin and dopamine receptors, which can influence neurotransmission and signal transduction pathways .
Cellular Effects
2-Benzylmorpholine exerts several effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release and uptake, thereby influencing synaptic transmission. This compound can also affect cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating cellular responses to hormones and neurotransmitters. Furthermore, 2-Benzylmorpholine has been reported to impact gene expression by altering the transcriptional activity of specific genes involved in neurotransmitter synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Benzylmorpholine involves several key processes. At the molecular level, 2-Benzylmorpholine binds to monoamine oxidase enzymes, leading to their inhibition. This inhibition results in increased levels of monoamines, which can enhance neurotransmission and improve mood and cognitive functions. Additionally, 2-Benzylmorpholine can modulate receptor activity by binding to serotonin and dopamine receptors, thereby influencing signal transduction pathways. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylmorpholine have been studied over various time periods. The stability of 2-Benzylmorpholine is an important factor in its effectiveness. Studies have shown that 2-Benzylmorpholine remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 2-Benzylmorpholine has been observed to result in sustained inhibition of monoamine oxidase activity and prolonged effects on neurotransmitter levels. Chronic exposure may also lead to adaptive changes in cellular functions, such as receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Benzylmorpholine vary with different dosages in animal models. At low doses, 2-Benzylmorpholine has been shown to enhance cognitive functions and improve mood by increasing neurotransmitter levels. At higher doses, it can lead to adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant side effects. Toxicity studies in animal models have indicated that high doses of 2-Benzylmorpholine can result in liver and kidney damage, highlighting the importance of careful dosage regulation .
Metabolic Pathways
2-Benzylmorpholine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can undergo further biotransformation through processes such as hydroxylation, demethylation, and conjugation. The metabolic pathways of 2-Benzylmorpholine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the interaction of 2-Benzylmorpholine with metabolic enzymes can impact metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 2-Benzylmorpholine within cells and tissues are crucial for its biological activity. 2-Benzylmorpholine can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is transported within cells by specific transporters and binding proteins, which facilitate its uptake and distribution to target sites. The localization and accumulation of 2-Benzylmorpholine in specific tissues can influence its therapeutic and toxic effects. Studies have shown that 2-Benzylmorpholine is distributed to various organs, including the brain, liver, and kidneys .
Subcellular Localization
The subcellular localization of 2-Benzylmorpholine plays a significant role in its activity and function. Within cells, 2-Benzylmorpholine can be localized to specific compartments or organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2-Benzylmorpholine to these subcellular locations, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 2-Benzylmorpholine can influence its binding interactions, enzyme inhibition, and overall cellular responses .
特性
IUPAC Name |
2-benzylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927378 | |
| Record name | 2-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131887-48-4, 87955-28-0 | |
| Record name | 2-Benzylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the main application of 2-benzylmorpholine reported in these research papers?
A1: 2-Benzylmorpholine is primarily investigated for its anorectic (appetite-suppressing) properties. [] Research suggests that the (+)-enantiomer of 2-benzylmorpholine exhibits appetite suppression in dogs. []
Q2: Are there any established synthesis routes for 2-benzylmorpholine?
A2: Yes, several synthesis methods for 2-benzylmorpholine are described:
- From L-Phenylalaninol: A stereospecific rearrangement of L-phenylalaninol using a catalytic amount of (CF3CO)2O is reported as a key step. []
- From Allylbenzene: A synthesis route starting from allylbenzene is also described. []
- From (R)-(-)-2-Phenylglycinol: A concise stereoselective synthesis utilizing (R)-(-)-2-Phenylglycinol is presented. []
- Sharpless Asymmetric Epoxidation: This strategy is employed in an alternative synthesis of (R)-2-benzylmorpholine. []
- Chemo-enzymatic Synthesis: This approach offers another route to the active enantiomer of 2-benzylmorpholine. []
Q3: Has 2-benzylmorpholine been used in other areas of chemical research?
A3: Beyond its potential as an appetite suppressant, 2-benzylmorpholine is utilized in organic synthesis. For example, it acts as a chiral auxiliary in amine-promoted asymmetric (4+2) annulations to create tetrahydropyridines. [] The auxiliary can be removed after the reaction, highlighting its versatility in synthetic chemistry. []
Q4: How does 2-benzylmorpholine interact with zinc(II) meso-tetraphenylporphyrin (ZnTPP)?
A4: Research shows that 2-benzylmorpholine interacts with ZnTPP, a diamagnetic shift reagent. [] Importantly, the addition of ZnTPP does not alter the rotamer populations of the 2-benzylmorpholine ring, indicating that the reagent does not significantly distort the molecule's conformation. [] This interaction is valuable for NMR spectroscopy analysis.
Q5: Are there any studies on the structure-activity relationship (SAR) of 2-benzylmorpholine?
A5: While specific SAR studies are not detailed in the provided abstracts, it is indicated that the appetite suppressant activity is enantioselective, residing specifically in the (+)-enantiomer of 2-benzylmorpholine. [] This finding suggests that the spatial arrangement of atoms within the molecule is crucial for its biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)


![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
